

# Application Note: High-Resolution UPLC Analysis of Famotidine and Its Impurities

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## Compound of Interest

Compound Name: Famotidine Impurity A

Cat. No.: B601811

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## Abstract

This application note presents a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and sensitive analysis of Famotidine and its related impurities. The described method is suitable for the quality control of Famotidine in both active pharmaceutical ingredients (API) and finished pharmaceutical products. This document provides detailed experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure. The method is demonstrated to be specific, accurate, precise, and robust, meeting the standards required for pharmaceutical analysis.

## Introduction

Famotidine is a potent histamine H<sub>2</sub>-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.<sup>[1]</sup> During its synthesis and storage, several impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.<sup>[2]</sup> Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technique for the analysis of Famotidine and its impurities.<sup>[3]</sup> This application note details a stability-indicating UPLC method capable of separating Famotidine from its key process and degradation impurities.

## Experimental

## Instrumentation and Consumables

- UPLC System: A UPLC system equipped with a photodiode array (PDA) detector.[3]
- Column: ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm particle size).[2]
- Data Acquisition and Processing: Empower-3 software or equivalent.[2]
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric glassware: Class A.
- Syringe filters: 0.22 µm PVDF.

## Reagents and Standards

- Famotidine Reference Standard (RS): USP or equivalent.
- **Famotidine Impurity A, B, and C Standards:** As per European Pharmacopoeia (EP).[2]
- Acetonitrile: HPLC grade.
- Methanol: HPLC grade.
- Trifluoroacetic acid (TFA): HPLC grade.
- Water: Milli-Q or equivalent.

## Chromatographic Conditions

A gradient UPLC method was developed for the optimal separation of Famotidine and its impurities.

Parameter	Condition
Column	ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 $\mu$ m)[2]
Mobile Phase A	0.1% Trifluoroacetic acid in water[2]
Mobile Phase B	Acetonitrile[2]
Mobile Phase C	Methanol[2]
Flow Rate	0.3 mL/min[2]
Column Temperature	45°C[2]
Detection	260 nm[2]
Injection Volume	1.0 $\mu$ L
Gradient Program	See Table 1

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B	% Mobile Phase C
0.01	90	5	5
2.00	80	15	5
5.00	50	45	5
8.00	20	75	5
10.00	90	5	5
12.00	90	5	5

## Protocols

### Preparation of Solutions

- Diluent: A mixture of Water and Methanol (20:80 v/v).[2]

- Standard Stock Solution (Famotidine): Accurately weigh and transfer about 25 mg of Famotidine RS into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix.
- Impurity Stock Solution: Accurately weigh and transfer about 5 mg each of Impurity A, Impurity B, and Impurity C into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix.
- Spiked Standard Solution: Transfer 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Dilute to volume with diluent and mix. This solution contains Famotidine and its impurities at a concentration suitable for validation studies.

## Sample Preparation

- Famotidine API: Accurately weigh and transfer about 25 mg of Famotidine API into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix.[\[2\]](#)
- Famotidine Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 20 mg of Famotidine and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with diluent. Mix well and filter through a 0.22  $\mu$ m syringe filter, discarding the first few mL of the filtrate.[\[2\]](#)

## Results and Discussion

The developed UPLC method successfully separated Famotidine from its known impurities in a short run time. The retention times and resolution values are summarized in Table 2.

Table 2: Chromatographic Data

Compound	Retention Time (min)	Relative Retention Time (RRT)
Impurity A	4.77[2]	0.58
Impurity C	5.14[2]	0.63
Impurity B	5.68[2]	0.69
Famotidine	8.18[2]	1.00

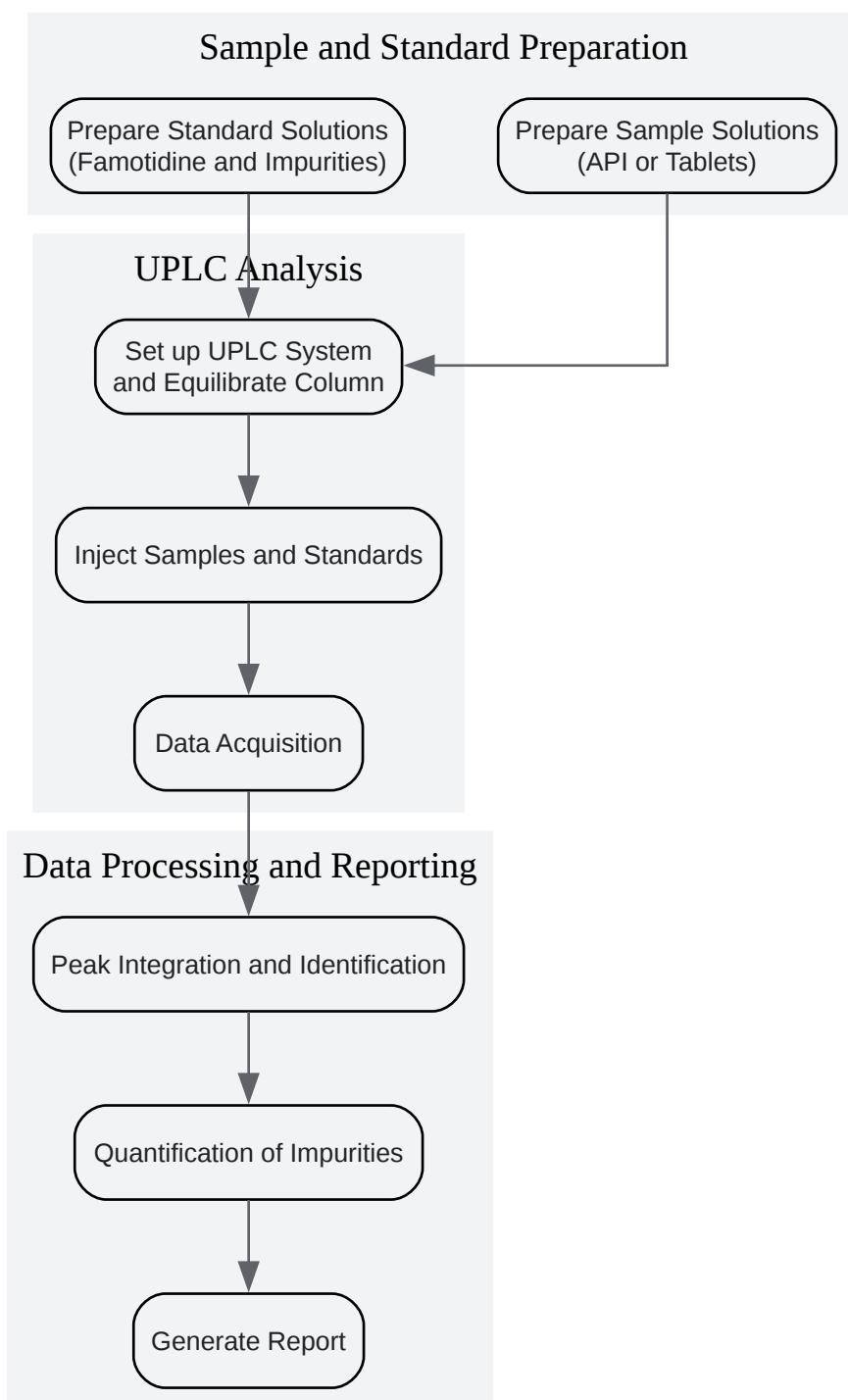
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2] A summary of the validation data is presented in Table 3.

Table 3: Method Validation Summary

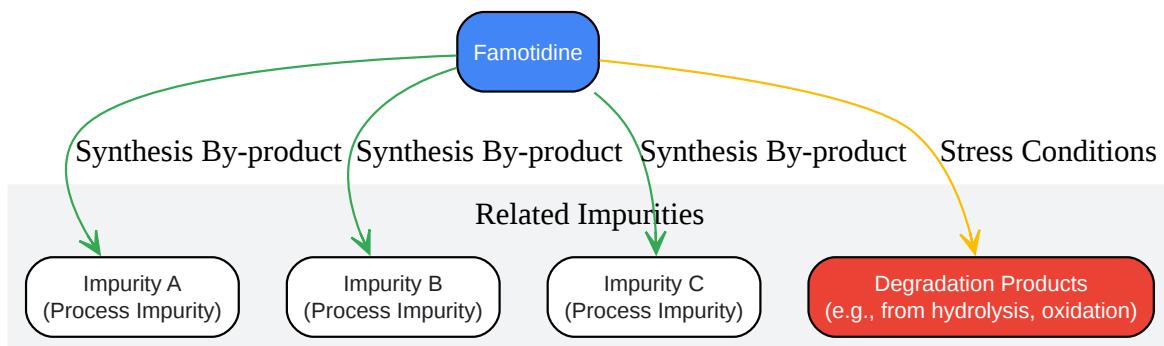
Parameter	Result
Linearity ( $r^2$ )	> 0.999 for Famotidine and all impurities[2]
LOD	0.12 $\mu\text{g/mL}$ for each impurity[2]
LOQ	0.4 $\mu\text{g/mL}$ for each impurity[2]
Accuracy (% Recovery)	98.0% - 102.0% for all impurities
Precision (%RSD)	< 2.0%
Robustness	No significant impact on results with minor variations in method parameters.

## Visualizations

The following diagrams illustrate the experimental workflow and the relationship between Famotidine and its impurities.

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Caption: UPLC analysis workflow for Famotidine and its impurities.



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